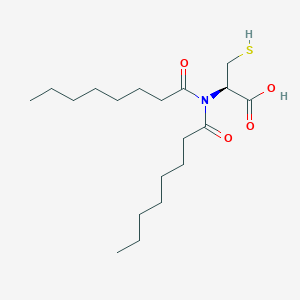
N,N-Dioctanoyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diacetyl-L-cysteine (CAS 18725-37-6) is a derivative of the endogenous amino acid L-cysteine, featuring acetyl groups on both the amino (-NH₂) and thiol (-SH) moieties. Its molecular formula is C₇H₁₁NO₄S (MW: 205.23 g/mol), with the SMILES code O=C(O)[C@@H](NC(C)=O)CSC(C)=O . The diacetylation modifies its physicochemical properties, reducing thiol reactivity and enhancing lipophilicity compared to N-acetylcysteine (NAC). It is synthesized via sequential acetylation under alkaline conditions, as described in Scheme 4.2.8 by Adil et al. (2025) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dioctanoyl-L-cysteine typically involves the acylation of L-cysteine with octanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{L-cysteine} + 2 \text{Octanoyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N-Dioctanoyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: Disulfides formed from oxidation can be reduced back to thiols.
Substitution: The octanoyl groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Regeneration of the thiol group.
Substitution: New compounds with different substituents replacing the octanoyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating cellular redox states and as a potential antioxidant.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and modulation of cellular signaling pathways.
Industry: Potential use in the formulation of pharmaceuticals and nutraceuticals due to its unique properties.
Mechanism of Action
The mechanism of action of N,N-Dioctanoyl-L-cysteine involves its ability to modulate redox states within cells. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and replenishing intracellular glutathione levels. The long-chain fatty acid substitutions may enhance its cellular uptake and bioavailability, allowing it to exert its effects more efficiently. Molecular targets include enzymes involved in redox regulation and signaling pathways related to oxidative stress.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
N-Acetylcysteine (NAC)
Molecular Formula: C₅H₉NO₃S (MW: 163.19 g/mol) Key Differences:
- NAC is acetylated only at the amino group, retaining a free thiol (-SH) responsible for its antioxidant activity .
- Solubility : NAC is highly water-soluble (≥100 mg/mL), whereas N,N-diacetyl-L-cysteine exhibits lower aqueous solubility due to increased hydrophobicity .
- Biological Activity: NAC serves as a mucolytic agent, glutathione precursor, and antidote for acetaminophen overdose . In contrast, N,N-diacetyl-L-cysteine’s thiol blockade likely diminishes its direct antioxidant efficacy, though it may act as a prodrug .
S-Substituted N-Acetylcysteine Derivatives
Examples include:
- N-Acetyl-S-benzyl-DL-cysteine (CAS 19538-71-7): Incorporates a benzyl group at the thiol, enhancing steric bulk and altering metabolic pathways .
- N-Acetyl-S-trityl-L-cysteine (CAS 27486-87-9): Features a trityl group (MW: 405.51 g/mol), drastically increasing lipophilicity and reducing cellular uptake .
Comparison :
| Parameter | N,N-Diacetyl-L-cysteine | NAC | N-Acetyl-S-benzyl-DL-cysteine |
|---|---|---|---|
| Molecular Weight | 205.23 | 163.19 | 253.32 |
| Thiol Reactivity | None (blocked) | High | Low (blocked) |
| Primary Use | Research chemical | Clinical | Analytical standards |
| Solubility in Water | Moderate | High | Low |
Diacetylated Cysteine Derivatives
Properties
CAS No. |
193888-48-1 |
|---|---|
Molecular Formula |
C19H35NO4S |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
(2R)-2-[di(octanoyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C19H35NO4S/c1-3-5-7-9-11-13-17(21)20(16(15-25)19(23)24)18(22)14-12-10-8-6-4-2/h16,25H,3-15H2,1-2H3,(H,23,24)/t16-/m0/s1 |
InChI Key |
WIIPVLKWZBRYTI-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCC(=O)N([C@@H](CS)C(=O)O)C(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCC(=O)N(C(CS)C(=O)O)C(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















